tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group, a methyl group, and a tert-butyl ester
Properties
CAS No. |
2751703-62-3 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common approach is the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, which can then undergo further transformations to introduce the formyl and tert-butyl ester groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Substitution: Carboxylic acid.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The bicyclic framework can mimic the structure of biologically active molecules, potentially leading to new therapeutic agents .
Industry: In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is not explicitly detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present. The bicyclic structure may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness: tert-butyl 1-formyl-5-methyl-3-azabicyclo[311]heptane-3-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure
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